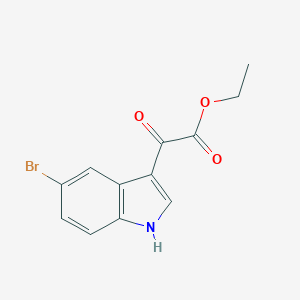

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Vue d'ensemble

Description

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the indole ring, coupled with the bromo and oxo functional groups, makes this compound particularly interesting for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate typically involves a multi-step process. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-bromoindole-3-carboxaldehyde and ethyl acetoacetate. The reaction is usually carried out in an ethanol medium at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or primary amines under basic conditions.

Major Products Formed

Oxidation: Formation of this compound derivatives with additional oxo groups.

Reduction: Formation of ethyl 2-(5-bromo-1H-indol-3-yl)-2-hydroxyacetate.

Substitution: Formation of various substituted indole derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and proteins, leading to modulation of their activity. The bromo and oxo groups can further enhance these interactions by forming additional hydrogen bonds or covalent bonds with the target molecules. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can be compared with other indole derivatives, such as:

Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.

Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate: Contains a fluoro group, which can significantly alter its chemical properties and interactions with biological targets.

Ethyl 2-(5-methyl-1H-indol-3-yl)-2-oxoacetate: The presence of a methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and biological effects.

This compound stands out due to the unique combination of the bromo and oxo functional groups, which confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is an indole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C₁₂H₁₀BrNO₃

- Molecular Weight : Approximately 296.12 g/mol

- Structure : The compound features an indole ring substituted with a bromine atom at the 5-position and an ester functional group, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding : The indole ring can interact with biological receptors, enzymes, and proteins, leading to modulation of their activity.

- Formation of Hydrogen Bonds : The bromo and oxo groups enhance interactions by forming additional hydrogen bonds or covalent bonds with target molecules.

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study utilizing the disc diffusion method demonstrated that the compound outperformed standard antibiotics like Gentamicin against various pathogens, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. The compound has been shown to inhibit the growth of cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. Comparative studies indicate that it may have similar or superior efficacy compared to established chemotherapeutic agents.

Comparative Analysis with Similar Compounds

This compound can be compared with other indole derivatives to highlight its unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate | Similar structure but with a chloro group | Different reactivity due to chlorine substitution |

| Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | Contains fluorine instead of bromine | Fluorine's electronic properties influence reactivity |

| Ethyl 2-(5-methyl-1H-indol-3-yl)-2-oxoacetate | Presence of a methyl group | Alters steric and electronic properties |

The unique positioning of the bromine atom at the 5-position distinguishes this compound from its analogs, potentially impacting both its biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Efficacy : A study reported that the compound exhibited substantial antimicrobial activity against a range of bacterial strains, outperforming conventional antibiotics in some cases.

Pathogen Tested Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -

Anticancer Properties : In vitro studies demonstrated that this compound reduced cell viability in cancer cell lines (e.g., MCF7 breast cancer cells) with an IC50 value comparable to doxorubicin, indicating its potential as an anticancer agent .

Cell Line IC50 (µM) MCF7 10.5 HeLa 8.7 A549 12.3

Propriétés

IUPAC Name |

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQBKBPIDKCCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376912 | |

| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17826-11-8 | |

| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.